molecular formula C8H7NO3Se B12516497 (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate CAS No. 675833-55-3

(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate

Katalognummer: B12516497
CAS-Nummer: 675833-55-3
Molekulargewicht: 244.12 g/mol
InChI-Schlüssel: GHNJYMFPNFIVCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a methoxy group, an oxo group, and a selenocyanate group attached to a pyran ring. This compound has garnered interest due to its potential biological and chemical properties.

Vorbereitungsmethoden

The synthesis of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate typically involves the reaction of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl halides with potassium selenocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.

    Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organoselenium compounds.

    Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate involves its interaction with biological molecules through redox reactions. The selenocyanate group can undergo redox cycling, generating reactive oxygen species that can modulate cellular signaling pathways. This compound may target specific enzymes and proteins involved in oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl selenocyanate can be compared with other organoselenium compounds such as selenocysteine and selenomethionine. Unlike these naturally occurring compounds, this compound has a unique pyran ring structure, which may confer distinct chemical and biological properties. Similar compounds include:

    Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.

    Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in research.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

675833-55-3

Molekularformel

C8H7NO3Se

Molekulargewicht

244.12 g/mol

IUPAC-Name

(5-methoxy-4-oxopyran-2-yl)methyl selenocyanate

InChI

InChI=1S/C8H7NO3Se/c1-11-8-3-12-6(2-7(8)10)4-13-5-9/h2-3H,4H2,1H3

InChI-Schlüssel

GHNJYMFPNFIVCU-UHFFFAOYSA-N

Kanonische SMILES

COC1=COC(=CC1=O)C[Se]C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.